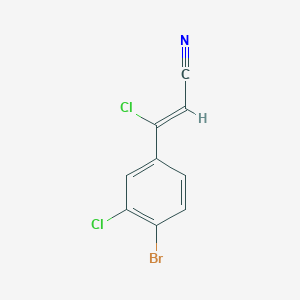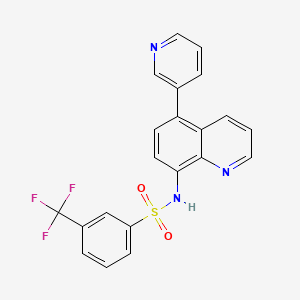
Ubiquitination-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ubiquitination-IN-1 is a chemical compound that plays a crucial role in the regulation of protein ubiquitination. Ubiquitination is a post-translational modification process where ubiquitin, a small regulatory protein, is attached to substrate proteins, influencing their stability, activity, and localization. This compound is an inhibitor that targets specific enzymes involved in the ubiquitination process, making it a valuable tool in studying and manipulating protein ubiquitination pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ubiquitination-IN-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
Large-scale reactors: for condensation and substitution reactions.
Advanced purification techniques: such as chromatography and crystallization.
Quality control measures: to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions: Ubiquitination-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
Ubiquitination-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ubiquitination and deubiquitination.
Biology: Helps in understanding the role of ubiquitination in cellular processes such as protein degradation, signal transduction, and DNA repair.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to dysregulated ubiquitination, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drugs and therapeutic strategies targeting the ubiquitination pathway.
作用机制
Ubiquitination-IN-1 exerts its effects by inhibiting specific enzymes involved in the ubiquitination process. The compound targets:
E1 Ubiquitin-Activating Enzymes: Prevents the activation of ubiquitin, thereby blocking the initial step of the ubiquitination cascade.
E2 Ubiquitin-Conjugating Enzymes: Inhibits the transfer of activated ubiquitin to substrate proteins.
E3 Ubiquitin Ligases: Disrupts the final step of ubiquitin attachment to target proteins.
The inhibition of these enzymes leads to the accumulation of unmodified proteins, affecting various cellular pathways and processes.
相似化合物的比较
Ubiquitination-IN-1 can be compared with other similar compounds, such as:
MG132: A proteasome inhibitor that indirectly affects ubiquitination by preventing the degradation of ubiquitinated proteins.
Bortezomib: Another proteasome inhibitor used in cancer therapy, which also impacts the ubiquitination pathway.
PYR-41: An inhibitor of E1 ubiquitin-activating enzymes, similar to this compound but with different specificity and potency.
Uniqueness of this compound:
Specificity: this compound specifically targets enzymes involved in the ubiquitination process, providing a more direct approach compared to proteasome inhibitors.
Potency: It exhibits high potency in inhibiting ubiquitination, making it a valuable tool for research and therapeutic applications.
属性
IUPAC Name |
N-(5-pyridin-3-ylquinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-5-1-6-16(12-15)30(28,29)27-19-9-8-17(14-4-2-10-25-13-14)18-7-3-11-26-20(18)19/h1-13,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHSEYQQWBBPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C4=CN=CC=C4)C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
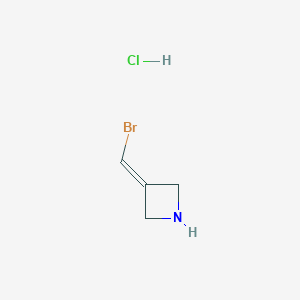
![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)
![1-(4-Benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2471605.png)
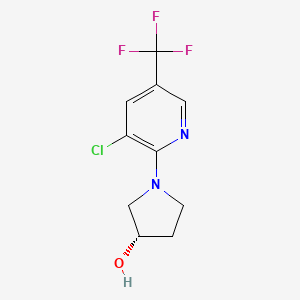
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)
![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2471610.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2471611.png)
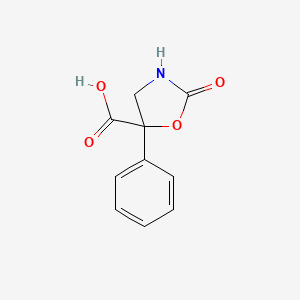
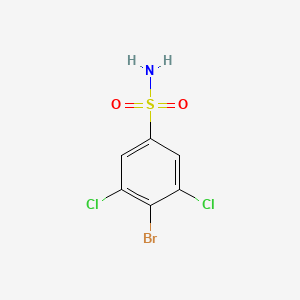
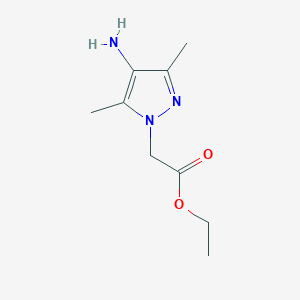
![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)
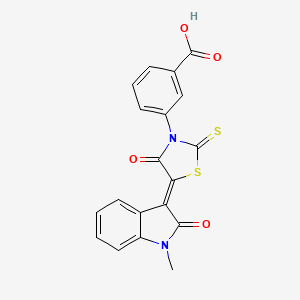
![2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2471621.png)
